2,1,3-Benzothiadiazol-5-ylboronic acid
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Overview
Description
2,1,3-Benzothiadiazol-5-ylboronic acid is a compound that belongs to the class of benzothiadiazoles. Benzothiadiazoles are bicyclic molecules composed of a benzene ring fused to a 1,2,5-thiadiazole ring. This compound is known for its significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazol-5-ylboronic acid typically involves the bromination of 2,1,3-benzothiadiazole to form 4,7-dibromo-2,1,3-benzothiadiazole. This intermediate is then subjected to Suzuki-Miyaura cross-coupling reactions using boronic acid derivatives . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent medium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,1,3-Benzothiadiazol-5-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction to the corresponding amines.
Substitution: Halogenation, nitration, and other electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,1,3-Benzothiadiazol-5-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazol-5-ylboronic acid primarily involves its role as an electron acceptor in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is crucial in the synthesis of complex organic molecules and materials with desirable electronic properties .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its aromaticity and electron-withdrawing properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A key intermediate in the synthesis of various benzothiadiazole derivatives.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Another boronic acid derivative used in similar cross-coupling reactions.
Uniqueness: 2,1,3-Benzothiadiazol-5-ylboronic acid stands out due to its specific boronic acid functionality, which makes it highly effective in Suzuki-Miyaura cross-coupling reactions. This unique feature allows for the efficient formation of carbon-carbon bonds, making it a valuable tool in organic synthesis and materials science .
Properties
CAS No. |
191341-04-5 |
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Molecular Formula |
C6H5BN2O2S |
Molecular Weight |
180.00 g/mol |
IUPAC Name |
2,1,3-benzothiadiazol-5-ylboronic acid |
InChI |
InChI=1S/C6H5BN2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3,10-11H |
InChI Key |
SVYULVDSJHWWAE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=NSN=C2C=C1)(O)O |
Origin of Product |
United States |
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